4-[(4-tert-Butylphenyl)methoxy]benzoic acid
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Overview
Description
4-[(4-tert-Butylphenyl)methoxy]benzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butylphenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-tert-Butylphenyl)methoxy]benzoic acid typically involves the reaction of 4-tert-butylphenol with methoxybenzoic acid under specific conditions. One common method is the acid-catalyzed alkylation of phenol with isobutene, followed by esterification and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[(4-tert-Butylphenyl)methoxy]benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: These reactions involve the replacement of functional groups on the aromatic ring with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid), and oxidizing agents (e.g., potassium permanganate). The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
4-[(4-tert-Butylphenyl)methoxy]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-[(4-tert-Butylphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. For example, in electrophilic aromatic substitution, the compound acts as a nucleophile, attacking electrophiles to form cationic intermediates. These intermediates then undergo further reactions to yield the final products .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylbenzoate: This compound is similar in structure but has a methyl ester group instead of a methoxy group.
4-tert-Butylphenylboronic acid: This compound features a boronic acid group instead of a benzoic acid group.
Uniqueness
4-[(4-tert-Butylphenyl)methoxy]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.
Properties
CAS No. |
62290-42-0 |
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Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-[(4-tert-butylphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)15-8-4-13(5-9-15)12-21-16-10-6-14(7-11-16)17(19)20/h4-11H,12H2,1-3H3,(H,19,20) |
InChI Key |
RXGOCPUCEUCGHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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